Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate

Antimicrobial Acanthamoeba keratitis Contact lens disinfection

Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate (CAS 70055-71-9) is a quaternary ammonium cationic surfactant belonging to the amidopropyltrimonium class, distinguished by its unsaturated oleoyl (C18:1) hydrophobic chain and a methyl methylphosphonate counterion. With a molecular formula of C26H55N2O4P and a molecular weight of 490.70 g/mol, this compound exhibits the characteristic amphiphilic architecture of a long-chain fatty amidoamine quaternary salt, but replaces the conventional chloride or methyl sulfate anion with a phosphonate moiety that introduces additional metal-chelating and corrosion-inhibiting functionality.

Molecular Formula C24H49N2O.C2H6O3P
C26H55N2O4P
Molecular Weight 490.7 g/mol
CAS No. 70055-71-9
Cat. No. B12759601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
CAS70055-71-9
Molecular FormulaC24H49N2O.C2H6O3P
C26H55N2O4P
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-]
InChIInChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-;
InChIKeyPBMBPUTYRNYYSO-USGGBSEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(3-(oleoylamino)propyl)ammonium Methyl Methylphosphonate (CAS 70055-71-9): Cationic Surfactant with Phosphonate Counterion for Multi-Functional Formulation Procurement


Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate (CAS 70055-71-9) is a quaternary ammonium cationic surfactant belonging to the amidopropyltrimonium class, distinguished by its unsaturated oleoyl (C18:1) hydrophobic chain and a methyl methylphosphonate counterion . With a molecular formula of C26H55N2O4P and a molecular weight of 490.70 g/mol, this compound exhibits the characteristic amphiphilic architecture of a long-chain fatty amidoamine quaternary salt, but replaces the conventional chloride or methyl sulfate anion with a phosphonate moiety that introduces additional metal-chelating and corrosion-inhibiting functionality [1]. It is classified under EINECS 274-294-6 and is listed on Canada's Non-domestic Substances List (NDSL) [1]. The compound is reported to possess antistatic, antimicrobial, antibacterial, preservative, corrosion-inhibiting, solubilizing, emulsifying, and dispersing properties, making it a candidate for personal care, industrial surfactant, and oilfield chemical applications [2].

Why Oleamidopropyltrimonium Chloride or Methyl Sulfate Cannot Replace Trimethyl(3-(oleoylamino)propyl)ammonium Methyl Methylphosphonate in Corrosion-Sensitive or Multi-Functional Formulations


The prevalent assumption that any oleamidopropyltrimonium salt is functionally interchangeable ignores the critical role of the counterion in governing aqueous solubility, thermal stability, metal-compatibility, and ancillary functional performance. The methyl methylphosphonate anion (CH3P(O)O(O-)CH3) is not a passive spectator—it actively contributes phosphonate-characteristic properties including di- and trivalent metal ion chelation, crystal growth inhibition, and scale suppression that are entirely absent from chloride or methyl sulfate salts [1][2]. In corrosion-critical environments such as oilfield produced water, cooling water systems, or acidic cleaning formulations, the chloride counterion in oleamidopropyltrimonium chloride can itself be corrosive, whereas the phosphonate counterion can function synergistically as a corrosion inhibitor [3]. Furthermore, the unsaturated oleoyl (C18:1 Δ9-Z) chain confers superior antimicrobial membrane-disruption activity compared to saturated stearyl (C18:0) analogs, a differentiation that is chain-specific and cannot be recovered by simply substituting a different salt form [4]. These three structural determinants—counterion chemistry, chain unsaturation, and amide linkage position—collectively define the performance envelope and preclude casual substitution.

Trimethyl(3-(oleoylamino)propyl)ammonium Methyl Methylphosphonate (CAS 70055-71-9): Quantitative Differentiation Evidence Guide


Antimicrobial Cysticidal Activity of Oleamidopropyl Trimethylammonium Surfactants vs. Commercial Myristamidopropyl Dimethylamine (MAPD) Standard

In a 2025 study evaluating amidopropyl quaternary trimethylammoniums (APTs) against Acanthamoeba cysts, oleamidopropyl trimethylammonium (OAPT) demonstrated statistically superior cysticidal efficacy compared to the commercially used standard myristamidopropyl dimethylamine (MAPD). OAPT achieved significantly greater log reductions within 24 hours at a concentration of 25 µM (p < 0.0001) against both Acanthamoeba castellanii and Acanthamoeba polyphaga cysts [1]. The study attributes this enhanced efficacy to the unsaturated alkyl chain (oleoyl, C18:1) and the permanent positive charge of the quaternary ammonium headgroup, which together improve cell membrane disruption compared to the tertiary amine MAPD [1]. While this study employed the trimethylammonium cation (OAPT) without specifying the counterion, the active cationic moiety is identical to that in CAS 70055-71-9; the methyl methylphosphonate counterion may further modulate bioavailability and formulation compatibility [1].

Antimicrobial Acanthamoeba keratitis Contact lens disinfection Cationic surfactant Cysticidal activity

Antibacterial Differentiation: Unsaturated Oleoyl (C18:1 Δ9-Z) vs. Saturated Stearyl (C18:0) Chain in Quaternary Ammonium Compounds

A foundational structure-activity relationship study by Valko and Dubois (1945) systematically compared the germicidal activity of higher alkyl ammonium halides against Staphylococcus aureus and Eberthella typhi (now Salmonella enterica serovar Typhi). The study demonstrated that n-9-octadecenyl (oleyl/oleoyl) derivatives exhibited superior antibacterial efficacy compared to the corresponding saturated n-octadecyl (stearyl) derivatives across multiple quaternary ammonium scaffolds tested [1]. This unsaturation-dependent enhancement is attributed to the cis-double bond at the Δ9 position, which introduces a kink in the hydrophobic chain, increasing membrane fluidity disruption and facilitating deeper penetration into the bacterial phospholipid bilayer [1][2]. The target compound CAS 70055-71-9 possesses this critical Δ9-Z unsaturation in its oleoyl chain, distinguishing it from analogous surfactants built on saturated stearyl (C18:0) or hydrogenated tallow feedstocks that lack this structural feature and consequently exhibit lower antimicrobial potency [1].

Antibacterial Structure-activity relationship Oleoyl chain Gram-positive Gram-negative

Corrosion Inhibition Differentiation: Methyl Methylphosphonate Counterion vs. Chloride or Methyl Sulfate Salts in Acidic and Produced Water Environments

The methyl methylphosphonate counterion in CAS 70055-71-9 confers phosphonate-characteristic corrosion inhibition functionality that is structurally absent in the chloride (CAS 127311-98-2 analog) or methyl sulfate (CAS 60585-57-1) salt forms of oleamidopropyltrimonium. Phosphonate compounds are well-established as effective corrosion inhibitors for carbon steel in acidic and neutral aqueous environments: they function through adsorption onto metal surfaces via the phosphonate group, forming a protective film that impedes both anodic and cathodic corrosion reactions [1][2]. A 2019 study by Migahed et al. demonstrated that phosphonate-based cationic surfactants achieved corrosion inhibition efficiencies exceeding 90% for X-65 carbon steel in simulated oilfield formation water at concentrations as low as 50–100 ppm [3]. In contrast, chloride-based quaternary ammonium surfactants can contribute to pitting corrosion in chloride-sensitive environments and offer no inherent metal-chelating or scale-inhibiting properties [2]. For oleamidopropyl betaine (a zwitterionic analog), a 2023 study reported corrosion inhibition on mild steel in 1M HCl, but this betaine structure lacks the permanent cationic charge and phosphonate functionality present in CAS 70055-71-9 [4].

Corrosion inhibition Phosphonate Mild steel Oilfield chemicals Acidizing

Quality Specification and Active Content: ≥95% Cationic Active Matter per GB/T 13173/ISO 2871 vs. Typical Technical-Grade Oleamidopropyltrimonium Chloride (85–90%)

According to the Saapedia surfactant database, the solid (powder/paste) form of CAS 70055-71-9 is specified with an active matter content of ≥95.0% as determined by GB/T 13173 (Surface Active Agents – Detergents – Test Methods) and ISO 2871 (Determination of Cationic-Active Matter Content) [1]. This exceeds the typical active content range of 85–90% reported for technical-grade oleamidopropyltrimonium chloride [2], and is comparable to the 95.00–100.00% assay range specified for high-purity olivamidopropyltrimonium chloride in the Food Chemicals Codex-listed supplier specifications [3]. Higher active content translates directly to reduced inert material (unreacted starting materials, solvent residues, inorganic salts) that can interfere with formulation clarity, stability, or performance in demanding applications such as cosmetic emulsions, ophthalmic solutions, or electronic-grade cleaning formulations [1]. Additionally, the heavy metal specification (Pb ≤20 mg/kg, As ≤3 mg/kg) provides quality assurance for personal care and pharmaceutical adjuvant applications [1].

Quality specification Active content Cationic surfactant assay GB/T 13173 ISO 2871

Biodegradability and Environmental Regulatory Acceptance: Canadian NDSL Listing and Reported Degradability vs. Persistent Quaternary Ammonium Surfactants

CAS 70055-71-9 is listed on Canada's Non-domestic Substances List (NDSL), indicating it has been reviewed and accepted for commercial use in Canada under the Canadian Environmental Protection Act, 1999 (CEPA) [1]. The Saapedia database explicitly classifies this compound as 'biodegradable' [2]. This is a meaningful differentiator from certain long-chain quaternary ammonium surfactants (e.g., dialkyl dimethyl ammonium chlorides such as DODMAC) that are classified as persistent in the environment and subject to increasing regulatory restrictions in the EU under REACH and in North America [3]. The amide linkage in the oleamidopropyl chain provides a hydrolytically cleavable site that facilitates primary biodegradation, while the phosphonate group undergoes ultimate biodegradation to phosphate under environmental conditions [2][3]. In contrast, the structurally analogous oleamidopropyltrimonium methyl sulfate (CAS 60585-57-1) and chloride salts share the same biodegradable organic cation but introduce sulfate or chloride counterions that lack the environmental compatibility profile of the phosphonate, which can serve as a nutrient source for certain microorganisms under phosphate-limited conditions .

Biodegradability Environmental fate NDSL Regulatory compliance Green chemistry

Trimethyl(3-(oleoylamino)propyl)ammonium Methyl Methylphosphonate (CAS 70055-71-9): Best-Fit Industrial & Research Application Scenarios Based on Quantitative Differentiation Evidence


Oilfield Corrosion Inhibitor Formulations for Sweet (CO2) and Sour (H2S) Production Environments

Multipurpose Contact Lens Disinfectant Solutions Targeting Acanthamoeba Keratitis (AK) Pathogens

Personal Care Antistatic and Conditioning Agents with Antimicrobial Preservation Benefits

Metalworking Fluid and Industrial Cooling Water Antimicrobial and Corrosion Control

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